molecular formula C10H14N+ B085683 2-Phenylpyrrolidine CAS No. 1006-64-0

2-Phenylpyrrolidine

Cat. No. B085683
CAS RN: 1006-64-0
M. Wt: 147.22 g/mol
InChI Key: JUTDHSGANMHVIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenylpyrrolidine and its derivatives can be achieved through various synthetic routes. A notable method involves the double reduction of cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, P., et al., 2007). Another approach uses N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines, demonstrating the versatility in constructing 2-Phenylpyrrolidine structures (Sorgi, K., et al., 2003).

Molecular Structure Analysis

2-Phenylpyrrolidine's molecular structure has been extensively analyzed to understand its reactivity and interactions in various chemical environments. Computational studies, such as those on the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives in the synthesis of aluminophosphate ALPO-5, provide insight into the molecular interactions and stability of 2-Phenylpyrrolidine derivatives (Gómez-Hortigüela, L., et al., 2004).

Chemical Reactions and Properties

2-Phenylpyrrolidine participates in various chemical reactions, highlighting its chemical properties. For example, the lithiation-substitution of N-Boc-2-phenylpyrrolidine showcases the compound's ability to form quaternary stereocenters, essential for pharmaceutical synthesis (Sheikh, N. S., et al., 2012). Additionally, copper-catalyzed coupling reactions demonstrate its utility in forming aryl- and vinylpyrrolidines, compounds frequently found in bioactive molecules (Um, C., et al., 2016).

Scientific Research Applications

  • Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine : Achieved through the double reduction of cyclic sulfonamide precursors. This represents an efficient method to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

  • Discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A : N-phenylpyrrolidine-based inhibitors like ABT-267 have shown excellent potency against hepatitis C, with low-picomolar EC50 values and effective pharmacokinetics. ABT-267 is particularly significant for its pan-genotypic inhibitory effect against various genotypes of HCV (DeGoey et al., 2014).

  • General and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines : Important for pharmaceutical applications, this synthesis involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This method has been developed to control the formation of quaternary stereocenters, crucial in drug development (Sheikh et al., 2012).

  • Direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine : This method does not require a directing group, making it a novel approach for functionalizing sp3 C-H bonds. The research suggests this could be a promising technique for molecular modifications in organic chemistry (Sezen & Sames, 2005).

  • Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution : This process is notable for creating enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, which are significant in neurotransmitter research (Koszelewski et al., 2009).

Safety And Hazards

2-Phenylpyrrolidine is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The pyrrolidine ring, which is a key feature of 2-Phenylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of 2-Phenylpyrrolidine and related compounds lies in the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these new compounds .

properties

IUPAC Name

2-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTDHSGANMHVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903061
Record name NoName_3649
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrrolidine

CAS RN

1006-64-0
Record name 1006-64-0
Source DTP/NCI
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Record name 2-phenylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
744
Citations
HS Choi, PV Rucker, Z Wang, Y Fan… - ACS Medicinal …, 2015 - ACS Publications
… Here we describe the discovery of (R)-2-phenylpyrrolidine substituted imidazopyridazines as a novel class of selective pan-TRK inhibitors with efficacy in a KM12 rat tumor model. …
Number of citations: 54 pubs.acs.org
R Tamazyan, H Karapetyan, A Martirisyan… - … Section C: Crystal …, 2004 - scripts.iucr.org
… (NNRTI) 1-tert-butoxycarbonyl-2-phenylpyrrolidine-2-carboxylic acid, C 16 H 21 NO 4 , (I [link] ), and 2-ammoniomethyl-1-benzyl-5-oxo-2-phenylpyrrolidine chloride, C 18 H 21 N 2 O + ·…
Number of citations: 10 scripts.iucr.org
S Wawzonek, RC Gueldner - The Journal of Organic Chemistry, 1965 - ACS Publications
… l-Methyl-l-acetylimide-2-phenylpyrrolidine upon pyrolysis formed methyl isocyanate, l-methyl… The formation of methyl isocyanate and l-methyl-2-phenylpyrrolidine is analogous to …
Number of citations: 55 pubs.acs.org
R Tamazyan, H Karapetyan, A Martirosyan… - … Section C: Crystal …, 2002 - scripts.iucr.org
… inhibitors (NNRTI), namely 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide, C 18 H 17 ClN 2 O 2 , and 1-(2-furoyl)-2-phenylpyrrolidine-2-carboxamide, C 16 H 16 N 2 O 3 , have …
Number of citations: 12 scripts.iucr.org
DE Martin, EG Robertson, JG MacLellan… - Journal of the …, 2009 - ACS Publications
Conformational preferences of the nicotine analogue 2-phenylpyrrolidine (PPD) have been studied in both gaseous and solution phases. Theoretical calculations at the MP2 and …
Number of citations: 9 pubs.acs.org
NS Sheikh, D Leonori, G Barker, JD Firth… - Journal of the …, 2012 - ACS Publications
… –substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine (prepared by … 2-phenylpyrrolidine at −78 C can be ascribed to this slow rotation. For N-Boc-2-phenylpyrrolidine …
Number of citations: 112 pubs.acs.org
JW ApSimon, DG Durham, AH Rees - Journal of the Chemical Society …, 1978 - pubs.rsc.org
We have made and converted some aryl cyclopropyl ketones (1) into 2-arylpyrrolidines (2) and hence to the 1-pyrrolines (3), the 3-bromo-1-pyrrolines (3d) and to the corresponding 2-…
Number of citations: 23 pubs.rsc.org
C Kishan Reddy, H Periasamy - Synthetic communications, 1995 - Taylor & Francis
Chiral N-α-methylbenzyl-2-phenylpyrrolidine has been prepared by the reaction of 1-phenyl-1,4-dibromobutane with S-(−)-α- methylbenzylamine. It has been also prepared by the …
Number of citations: 3 www.tandfonline.com
SA Carabineiro, RM Bellabarba, PT Gomes… - Catalysis …, 2006 - academia.edu
… The synthesis of 2-phenylpyrrole can also be achieved by catalytic dehydrogenation of 2-phenylpyrrolidine and 2-cyclohexylpyrrolidine using a nickel-on-nickel chromite (NiÆNiCrO) …
Number of citations: 12 www.academia.edu
O Červinka, A Fabryova, F Strejček - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
Several years ago we have obtained partially optically active dextrorotatory 1-methyl--2-alkylpyrrolidines and 1-methyl-2-alkylpiperidines on asymmetric reduction of 1-methyl-2-alkyl-1-…
Number of citations: 3 cccc.uochb.cas.cz

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